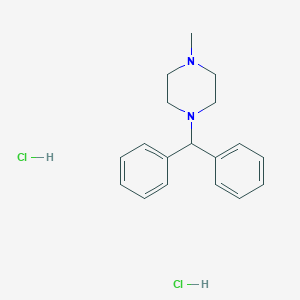

Cyclizin 2HCl

Übersicht

Beschreibung

Cyclizin-Dihydrochlorid ist ein Piperazin-Derivat-Antihistaminikum, das hauptsächlich als Antiemetikum und Antiemetikum eingesetzt wird. Es wird häufig zur Vorbeugung und Behandlung von Übelkeit, Erbrechen und Schwindel im Zusammenhang mit Reisekrankheit und Vertigo eingesetzt . Cyclizin-Dihydrochlorid wird auch zur Behandlung von Übelkeit und Erbrechen nach Operationen und bei Patienten, die eine Chemotherapie erhalten, eingesetzt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cyclizine dihydrochloride exhibits several pharmacological actions:

- Antihistaminic Activity : It acts as an H1-receptor antagonist, effectively blocking histamine's action and alleviating allergy symptoms .

- Antiemetic Effects : Cyclizine is widely used to prevent and treat nausea and vomiting associated with motion sickness and postoperative conditions .

- Antispasmodic Properties : The compound displays atropine-like effects on intestinal smooth muscle, providing relief from spasms .

- Local Anesthetic Effects : It has been noted for its moderate local anesthetic properties, contributing to its utility in clinical settings .

Motion Sickness and Vertigo Management

Cyclizine is predominantly utilized for:

- Prevention of Motion Sickness : It is effective in reducing symptoms such as nausea, vomiting, and dizziness caused by motion sickness .

- Management of Vertigo : The drug is often prescribed for patients suffering from vertigo due to vestibular disorders .

Palliative Care

Recent studies indicate that cyclizine can be beneficial in hospice settings:

- Nausea and Vomiting Relief : It has shown positive outcomes in managing nausea among palliative care patients, with a reported benefit rate of approximately 75% .

- Combination Therapy : Cyclizine is sometimes used in combination with opioids to enhance analgesic effects while managing side effects like nausea .

Recent Research Findings

Recent studies have explored various aspects of cyclizine's efficacy and mechanisms:

- Cytotoxicity Studies : Research indicates that cyclizine can induce cytotoxicity and apoptosis in macrophages through both extrinsic and intrinsic apoptotic pathways. This suggests potential implications for immune response modulation .

- Pharmacodynamics : Investigations into cyclizine's pharmacodynamics reveal that it may depress labyrinth excitability and affect the chemoreceptor trigger zone, contributing to its antiemetic properties .

Comparative Efficacy

A comparative analysis of cyclizine with other antihistamines reveals:

| Property | Cyclizine | Diphenhydramine | Meclizine |

|---|---|---|---|

| Antihistaminic Activity | High | High | Moderate |

| Antiemetic Effect | Strong | Moderate | Strong |

| Local Anesthetic Effect | Moderate | Low | Low |

| Use in Motion Sickness | Yes | Yes | Yes |

| Use in Palliative Care | Yes | Limited | Limited |

Wirkmechanismus

Target of Action

Cyclizine 2HCl, a piperazine-derivative antihistamine, primarily targets the histamine H1 receptors . It also possesses anticholinergic properties . These receptors play a crucial role in the control of postoperative and drug-induced vomiting and in motion sickness .

Mode of Action

Cyclizine 2HCl exerts its antiemetic and antivertigo effects by interacting with its targets. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses antihistaminic, central nervous system depressant, and local anesthetic effects .

Biochemical Pathways

Cyclizine 2HCl affects the biochemical pathways related to nausea, vomiting, and dizziness associated with motion sickness . It has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can induce cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways .

Pharmacokinetics

The pharmacokinetics of Cyclizine 2HCl have been poorly studied. It is known to be metabolized via N-demethylation to inactive norcyclizine . The elimination half-life is approximately 20 hours

Result of Action

The molecular and cellular effects of Cyclizine 2HCl’s action include the depression of labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can also induce cytotoxicity and apoptosis in macrophages .

Action Environment

The action, efficacy, and stability of Cyclizine 2HCl can be influenced by various environmental factors. For instance, liver disease can exacerbate its sedative effects . Its antimuscarinic action warrants caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . More research is needed to fully understand how different environmental factors influence the action of Cyclizine 2HCl.

Biochemische Analyse

Biochemical Properties

Cyclizine Dihydrochloride is a piperazine-derivative antihistamine . It interacts with histamine H1 receptors, exhibiting antagonist activity . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Cellular Effects

Cyclizine Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by depressing labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . It may also affect the medullary chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .

Molecular Mechanism

Its central anticholinergic properties are partially responsible for its effects . It may inhibit the part of the midbrain known collectively as the emetic center . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Temporal Effects in Laboratory Settings

Cyclizine Dihydrochloride has been reported to produce its antiemetic effect within two hours and lasts approximately four hours . In a single adult male volunteer, urine collected over the following 24 hours contained less than 1% of the total dose administered .

Metabolic Pathways

Cyclizine Dihydrochloride is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine .

Transport and Distribution

Cyclizine Dihydrochloride is well absorbed from the gastrointestinal tract . Following oral administration, effects develop within 30 minutes, are maximal within 1-2 hours, and last for 4-6 hours . In healthy adult volunteers, the administration of a single oral dose of 50 mg Cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration .

Subcellular Localization

Given its mechanism of action, it is likely that the drug interacts with histamine H1 receptors, which are located on the cell membrane, and may also have effects on the central nervous system .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cyclizin-Dihydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Benzhydrylchlorid mit N-Methylpiperazin beinhaltet. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid statt, gefolgt von der Zugabe von Salzsäure zur Bildung des Dihydrochloridsalzes .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von Cyclizin-Dihydrochlorid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclizin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cyclizin kann oxidiert werden, um Norcyclizin zu bilden, seinen Hauptmetaboliten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet.

Hauptprodukte

Norcyclizin: Bildet sich durch die Oxidation von Cyclizin.

Substituierte Cyclizin-Derivate: Bildet sich durch nukleophile Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Meclizin: Ein weiteres Piperazin-Derivat-Antihistaminikum, das für ähnliche Indikationen eingesetzt wird.

Dimenhydrinat: Ein Antihistaminikum mit Antiemetika-Eigenschaften, das häufig zur Behandlung von Reisekrankheit eingesetzt wird.

Prochlorperazin: Ein Phenothiazin-Derivat, das zur Behandlung von schwerer Übelkeit und Erbrechen eingesetzt wird.

Einzigartigkeit

Cyclizin-Dihydrochlorid ist einzigartig in seiner Kombination aus antihistaminischen und anticholinergen Eigenschaften, was es besonders wirksam für die Behandlung von Reisekrankheit und Vertigo macht . Im Vergleich zu Meclizin und Dimenhydrinat hat Cyclizin einen schnelleren Wirkungseintritt und weniger sedative Wirkungen . Prochlorperazin ist zwar wirksam, hat aber eine größere Bandbreite an Nebenwirkungen und wird nicht so häufig zur Behandlung von Reisekrankheit eingesetzt .

Biologische Aktivität

Cyclizine dihydrochloride is a piperazine derivative primarily classified as an H1 receptor antagonist. It is widely used for the treatment and prevention of motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Pharmacological Properties

Mechanism of Action:

Cyclizine functions as an H1 receptor antagonist, blocking the effects of histamine in the body. It exhibits anticholinergic properties, which contribute to its antiemetic effects. The precise mechanism by which cyclizine alleviates symptoms of motion sickness remains partially understood but may involve modulation of the vestibular system and chemoreceptor trigger zones in the brain .

Pharmacokinetics:

- Absorption: Cyclizine is well absorbed from the gastrointestinal tract, with effects typically beginning within 30 minutes after oral administration. Peak plasma concentrations occur approximately 1-2 hours post-dose.

- Distribution: It has a volume of distribution of about 16.5 L/kg and shows significant plasma protein binding (59%-76% in animal studies) .

- Metabolism: Cyclizine is extensively metabolized in humans, primarily to norcyclizine, which has minimal antihistaminic activity. The elimination half-life is approximately 13.5 to 20 hours .

Biological Activity

Cytotoxicity and Apoptosis:

Recent studies indicate that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines (RAW264.7). The cytotoxic effects are concentration-dependent, with significant activation of both intrinsic and extrinsic apoptotic pathways. Mechanistically, cyclizine promotes mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation .

Anti-inflammatory Effects:

Cyclizine has demonstrated anti-inflammatory properties in various animal models. For instance, it reduced formalin-induced paw edema and vascular permeability in rats, highlighting its potential utility in managing acute inflammatory responses .

Case Studies

- Abuse Potential: A retrospective study involving teenagers in Utah revealed that cyclizine was frequently abused for its hallucinogenic effects. Symptoms included hallucinations (70%), confusion (40%), tachycardia (52%), and hypertension (69%) among those who ingested the drug intentionally . This raises concerns about its misuse despite its therapeutic benefits.

- Intramuscular Injection Complications: A case reported severe progressive pain and stiffness in a patient who had been injecting cyclizine intramuscularly for nausea associated with a chronic condition. MRI findings indicated fibrotic changes, emphasizing the risks associated with non-therapeutic routes of administration .

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~70 ng/mL |

| Volume of Distribution | 16.5 L/kg |

| Elimination Half-Life | 13.5 - 20 hours |

| Major Metabolite | Norcyclizine |

Table 2: Reported Side Effects

| Side Effect | Percentage (%) |

|---|---|

| Hallucinations | 70 |

| Confusion | 40 |

| Tachycardia | 52 |

| Hypertension | 69 |

Eigenschaften

IUPAC Name |

1-benzhydryl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047773 | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-18-7, 303-25-3 | |

| Record name | Cyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.